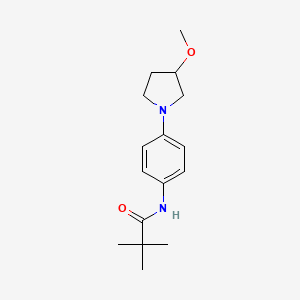

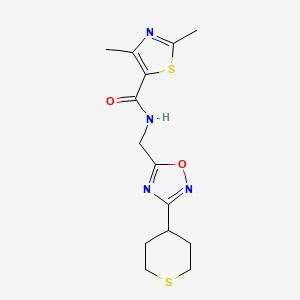

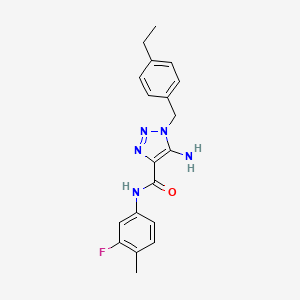

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV− vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure .Molecular Structure Analysis

The molecular structure of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide” is characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV− vis spectral methods . The computed geometrical parameters are compared with experimental data .Chemical Reactions Analysis

The chemical reactions of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide” involve several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV− vis spectral methods . The detailed vibrational assignments of the molecule are obtained with the support of potential energy distribution .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide” are characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications

Kinase Inhibition and Cancer Research

The discovery and development of selective kinase inhibitors for cancer therapy have been a significant area of research. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, highlighting their potential as therapeutic agents in cancer treatment (Schroeder et al., 2009).

Neuroleptic Activity

Research into the neuroleptic activity of benzamides has provided insights into potential treatments for psychosis. One study synthesized and evaluated benzamides of N,N-disubstituted ethylenediamines for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. The study found a good correlation between structure and activity, identifying compounds with significantly enhanced activity compared to metoclopramide, suggesting their use as potent drugs with fewer side effects in treating psychosis (Iwanami et al., 1981).

Cystic Fibrosis Therapy

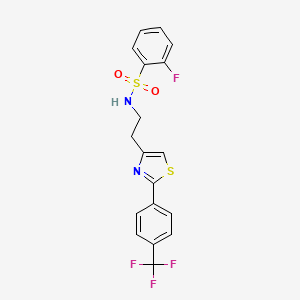

In the context of cystic fibrosis therapy, research has focused on correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide was found to improve corrector activity, particularly when the C4'-C5 bithiazole tether was constrained in the s-cis conformation, indicating its potential as a potent corrector for cystic fibrosis therapy (Yu et al., 2008).

DNA Minor Groove Recognition

Research on N-methylpyrrole-N-methylimidazole polyamide (PI polyamide) has explored its use in targeting specific DNA sequences for gene expression regulation. A study demonstrated the effectiveness of double β substitutions in PI polyamides for retaining high affinity for specific lengthened DNA binding and suppressing target gene expression in cells, suggesting its application in biomedical research targeting genomic DNA (Watanabe et al., 2015).

Metabolism and Drug Development

Understanding the metabolism of compounds is crucial for drug development. A study investigating the metabolism of acrylamide in humans following oral administration highlighted the importance of evaluating metabolites for understanding exposure effects and therapeutic potential (Fennell et al., 2005).

Mechanism of Action

Mode of Action

It is known that the compound belongs to a class of organic compounds known as phenylpiperazines , which are known to interact with various receptors and enzymes in the body.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Safety and Hazards

properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)15(19)17-12-5-7-13(8-6-12)18-10-9-14(11-18)20-4/h5-8,14H,9-11H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMITAKNAPBPGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2753266.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide](/img/structure/B2753268.png)

![2,5-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2753269.png)

![4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2753275.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2753287.png)